molecular formula C17H16FN3O5S2 B2458712 N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 886955-04-0

N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2458712
CAS No.: 886955-04-0
M. Wt: 425.45
InChI Key: OJAGCGUVRZLHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a dimethoxyphenyl group, a fluoro-substituted benzo[e][1,2,4]thiadiazine ring, and a thioacetamide linkage

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O5S2/c1-25-13-6-4-11(8-14(13)26-2)19-16(22)9-27-17-20-12-5-3-10(18)7-15(12)28(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAGCGUVRZLHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the benzo[e][1,2,4]thiadiazine ring, the introduction of the fluoro substituent, and the coupling of the thioacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods would likely involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, resulting in amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed will depend on the specific reaction pathway and conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies in pharmacology or biochemistry.

    Medicine: If found to have therapeutic properties, it could be developed into a drug or used as a lead compound for drug discovery.

    Industry: Its unique chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar compounds to N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide include:

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H16_{16}FN3_3O5_5S2_2
  • Molecular Weight : 425.5 g/mol
  • CAS Number : 899734-33-9

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that the compound may exhibit:

  • Antioxidant Activity : The presence of methoxy groups on the aromatic ring contributes to its ability to scavenge free radicals.
  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Cytotoxic Effects : In vitro studies indicate that it may possess cytotoxic activity against certain cancer cell lines.

Biological Activity Data

The following table summarizes the biological activities reported for the compound:

Activity Target Effect Reference
AntioxidantFree radicalsScavenging activity
Enzyme InhibitionCOX and LOXModerate inhibition
CytotoxicityMCF-7 (breast cancer cells)Significant cytotoxic effects
Cholinesterase InhibitionAcetylcholinesterasePotential neuroprotective effect

Study 1: Antioxidant Activity

A study published in PubMed explored the antioxidant properties of structurally similar compounds. It was found that compounds with electron-withdrawing groups like fluorine exhibited enhanced radical-scavenging abilities. This suggests that this compound could be effective in reducing oxidative stress in cells .

Study 2: Enzyme Inhibition

In another research effort, docking studies indicated that the compound could interact favorably with COX and LOX enzymes. The fluorine atom's electronegativity plays a crucial role in these interactions, enhancing binding affinity and leading to potential therapeutic applications in inflammatory diseases .

Study 3: Cytotoxicity

Research involving MCF-7 breast cancer cells demonstrated that this compound exhibits significant cytotoxic effects. The mechanisms were attributed to apoptosis induction and cell cycle arrest at specific phases .

Q & A

Q. What are the optimized synthetic routes and reaction conditions for synthesizing N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide?

The synthesis involves multi-step reactions starting with the benzo[e][1,2,4]thiadiazine scaffold. Key steps include:

  • Step 1 : Preparation of the benzothiadiazine core via cyclization of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions (40–60°C, inert atmosphere) .
  • Step 2 : Fluorination at the 7-position using electrophilic fluorinating agents (e.g., Selectfluor®) in acetonitrile at 80°C .
  • Step 3 : Thiolation at the 3-position via nucleophilic substitution with mercaptoacetic acid derivatives, followed by coupling with N-(3,4-dimethoxyphenyl) acetamide using EDCI/HOBt in DMF . Optimization Tips :
  • Use HPLC to monitor intermediate purity (>95% required for high final yield) .
  • Control pH during thiolation (pH 7–8) to minimize disulfide byproducts .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine at C7, dimethoxy groups on phenyl) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 465.0821) .
  • X-ray Crystallography : Resolves conformational ambiguities (e.g., planarity of the acetamide group) .

Advanced Research Questions

Q. How can researchers address structural instability of the benzothiadiazine core during synthesis?

Instability arises from the electron-deficient thiadiazine ring. Mitigation strategies include:

  • Temperature Control : Maintain reaction temperatures <60°C to prevent ring decomposition .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates via hydrogen bonding .
  • Protecting Groups : Temporarily protect the sulfanyl group with tert-butyl disulfide to prevent oxidation during fluorination . Data Insight :
ConditionYield (%)Purity (%)
DMF, 50°C7897
THF, 60°C4582

Q. What computational and experimental approaches elucidate the compound’s mechanism of action in biological systems?

  • Molecular Docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase. Use AutoDock Vina with PDB ID 1PXX .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., KD = 12 nM for COX-2) .
  • Cellular Uptake Assays : Fluorescence tagging (e.g., FITC conjugate) reveals preferential accumulation in cancer cell lines (e.g., HeLa) via confocal microscopy .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity and metabolic stability?

  • Methoxy Groups : The 3,4-dimethoxyphenyl moiety enhances lipophilicity (logP = 2.8) and membrane permeability .
  • Fluorine at C7 : Increases metabolic stability (t½ = 6.2 h in liver microsomes vs. 1.5 h for non-fluorinated analogs) . Comparative Data :
SubstituentIC50 (COX-2, μM)Metabolic t½ (h)
7-F, 3,4-OMe0.456.2
7-H, 4-OMe1.21.5

Methodological Challenges and Solutions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability. Best practices include:

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Dose-Response Curves : Generate EC50 values across ≥3 independent replicates to confirm reproducibility .
  • Meta-Analysis : Cross-reference data from PubChem, crystallography databases, and peer-reviewed journals to validate trends .

Data-Driven Insights

Q. What are the key physicochemical properties influencing this compound’s solubility and formulation?

  • Aqueous Solubility : 0.12 mg/mL (pH 7.4), improved to 2.5 mg/mL with cyclodextrin encapsulation .
  • Thermal Stability : Decomposes at 215°C (DSC analysis), requiring storage at −20°C under nitrogen .
  • Hydrogen Bond Acceptors : 8 HBA groups correlate with high permeability in Caco-2 assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.